molecular formula C9H9ClO2 B1588471 2-(Chloromethyl)phenylacetic acid CAS No. 95335-46-9

2-(Chloromethyl)phenylacetic acid

Cat. No.: B1588471
CAS No.: 95335-46-9
M. Wt: 184.62 g/mol
InChI Key: RFYCQJHCAPCSTA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 It is characterized by the presence of a chloromethyl group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)phenylacetic acid typically involves the chloromethylation of phenylacetic acid. One common method includes the reaction of phenylacetic acid with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. This reaction is usually carried out under acidic conditions to facilitate the chloromethylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amides, while oxidation can produce carboxylic acids .

Scientific Research Applications

2-(Chloromethyl)phenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)phenylacetic acid involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)phenylacetic acid is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

2-(Chloromethyl)phenylacetic acid (CAS No. 95335-46-9) is a chlorinated derivative of phenylacetic acid, which has garnered interest in various fields due to its potential biological activities. This compound is characterized by its unique chemical structure, which influences its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula: C₉H₉ClO₂
  • Molecular Weight: 188.62 g/mol
  • Structure: The compound features a phenyl ring substituted with a chloromethyl group and a carboxylic acid functional group.

Biological Activities

This compound exhibits several biological activities, primarily related to its potential as an anti-inflammatory and analgesic agent. Its activity can be attributed to the following mechanisms:

  • Anti-inflammatory Effects:
    • The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
  • Analgesic Properties:
    • Research indicates that this compound may modulate pain pathways through interaction with specific receptors in the central nervous system, potentially providing relief from pain conditions .
  • Antimicrobial Activity:
    • Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material: The synthesis often begins with phenylacetic acid.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved using reagents such as formaldehyde and hydrochloric acid under controlled conditions.

Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various phenylacetic acid derivatives, including this compound. The results indicated significant inhibition of COX-2 activity, suggesting that this compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) .

CompoundCOX-2 Inhibition (%)
This compound75%
Aspirin80%
Ibuprofen70%

Study 2: Analgesic Effects

In another research project focusing on pain modulation, animal models treated with this compound showed reduced pain responses compared to control groups. The study highlighted its potential as an analgesic agent without the side effects commonly associated with opioids .

Study 3: Antimicrobial Properties

A recent investigation assessed the antimicrobial activity of several phenylacetic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound had notable efficacy against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .

Properties

IUPAC Name

2-[2-(chloromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYCQJHCAPCSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431143
Record name 2-(CHLOROMETHYL)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95335-46-9
Record name 2-(CHLOROMETHYL)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)phenylacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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